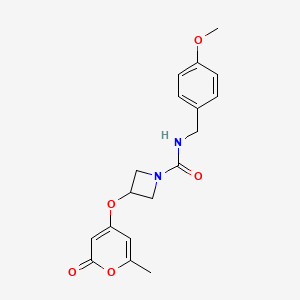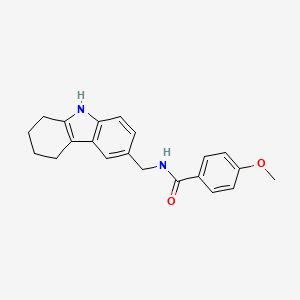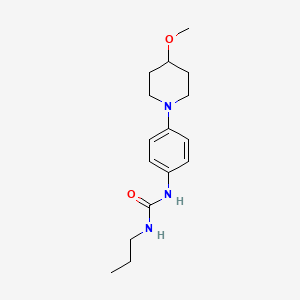
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea often involves complex reactions including reductive amination processes, protection and deprotection steps, and various catalytic conditions to achieve desired structures. For example, Mandala et al. (2013) describe the synthesis of novel compounds through reductive amination, employing sodium cyanoborohydride in methanol, indicating the intricate methods required for constructing such molecules (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds are determined using techniques like DFT (Density Functional Theory) calculations, IR, NMR, and mass spectroscopy. Viji et al. (2020) performed a comprehensive molecular structure and spectroscopic analysis on a similar molecule, highlighting the importance of these analyses in understanding the chemical characteristics and reactivity of such compounds (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogues include various organic transformations, such as cyclization, substitution, and condensation reactions. The study by Wu et al. (2022) on the synthesis and molecular docking of related compounds reveals the chemical reactivity and potential biological interactions of these molecules, offering insights into their chemical properties (Wu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often characterized using X-ray crystallography, melting point analysis, and solubility tests in different solvents, providing essential data for their practical use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of research on this compound. Studies like those conducted by Mushtaque et al. (2016) use DFT and molecular docking to explore these properties, shedding light on the compound's potential applications and interactions at the molecular level (Mushtaque et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling
- Novel Compound Synthesis: A series of novel compounds related to the query chemical were synthesized and characterized, demonstrating significant antimicrobial activity. These compounds were further analyzed using molecular modeling to understand their interaction with target proteins, indicating a promising avenue for the development of new antimicrobial agents (Mandala et al., 2013).
Pharmacological Applications
- Receptor Antagonists: Research into indole- and benzimidazole-2-carboxamides, structurally similar to the query, revealed their potent antagonist activity against the NR2B subunit of NMDA receptors, suggesting potential applications in managing conditions such as hyperalgesia (Borza et al., 2007).
Molecular Structure Analysis
- Crystal Structure Determination: The crystal structure of a related phenylurea herbicide was elucidated, providing insights into its interactions within crystal lattices. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Kang et al., 2015).
Antihypertensive Effects
- Angiotensin II Receptor Antagonists: A study focused on derivatives structurally similar to the query compound explored their potential as antihypertensive drugs. Through synthesis, docking studies, and pharmacological testing, certain derivatives demonstrated promising antihypertensive effects, highlighting the therapeutic potential of such molecules (Drapak et al., 2019).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-10-17-16(20)18-13-4-6-14(7-5-13)19-11-8-15(21-2)9-12-19/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQKSVXXYKTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
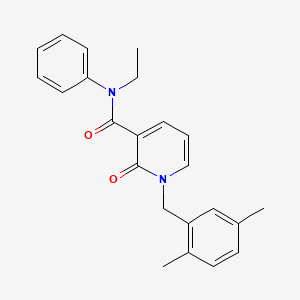
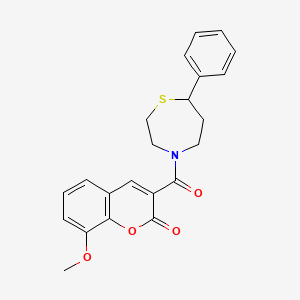
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)
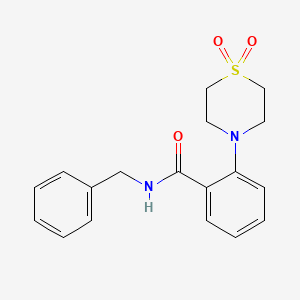
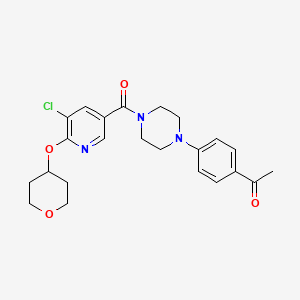
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
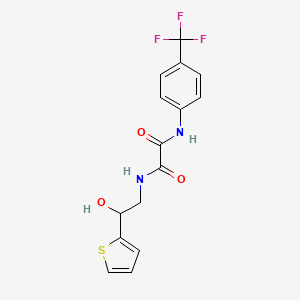
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
